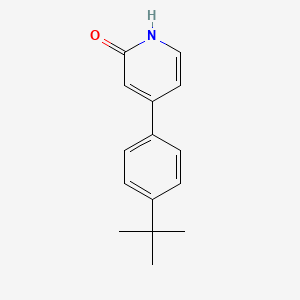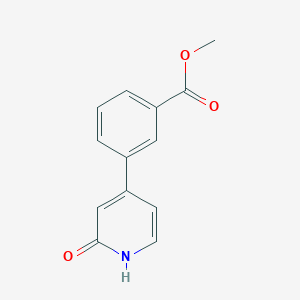
3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) is an organic compound that is widely used in scientific research applications. It is an important intermediate for the synthesis of a variety of biologically active compounds, including drugs, and is a useful reagent for the preparation of organometallic and organophosphorus compounds. It is also used as a starting material for the synthesis of other organometallic compounds. This compound has been extensively studied due to its potential applications in pharmaceuticals, agrochemicals, and other areas.
科学研究应用
3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of biologically active compounds, including drugs, and is a useful reagent for the preparation of organometallic and organophosphorus compounds. It has been used in the synthesis of a variety of organometallic compounds, including palladium complexes and platinum complexes, as well as organophosphorus compounds. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents.
作用机制
The mechanism of action of 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) is not fully understood. However, it is believed that the compound binds to a variety of proteins and enzymes, resulting in the inhibition of their activity. This inhibition can lead to the inhibition of a variety of biological processes, such as the synthesis of proteins, enzymes, and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of a variety of enzymes and proteins. It has been shown to have anti-inflammatory and antifungal activity, as well as anti-cancer activity. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.
实验室实验的优点和局限性
The advantages of using 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) in laboratory experiments include its high purity, its availability, and its low cost. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be reduced by using appropriate safety measures.
未来方向
The future directions for 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs and other biologically active compounds. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for its safe handling and storage. Finally, further research is needed to explore its potential applications in the synthesis of organometallic and organophosphorus compounds.
合成方法
3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) can be synthesized using a variety of methods, including the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an acid catalyst, the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an aqueous base, and the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an organic base. The most common method is the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or phosphoric acid. This reaction yields a product with a purity of 95%.
属性
IUPAC Name |
methyl 4-(5-hydroxypyridin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQOTRITPQMBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682926 |
Source


|
| Record name | Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |
CAS RN |
1258612-64-4 |
Source


|
| Record name | Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367421.png)


![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)



![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)




